molecular formula C16H19Br2NO2 B3244202 (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide CAS No. 1609407-69-3

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Cat. No.: B3244202
CAS No.: 1609407-69-3
M. Wt: 417.13
InChI Key: INZQRFXINKSMOC-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrNO2·HBr. It is a crystalline solid that is used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromobenzyl group and a dimethoxybenzyl group attached to an amine, with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide typically involves the reaction of 4-bromobenzyl chloride with 3,4-dimethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is used in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and dimethoxybenzyl groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide
  • (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
  • (4-Methylbenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Uniqueness

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is unique due to the presence of both bromobenzyl and dimethoxybenzyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the dimethoxy groups increase its solubility and stability.

Properties

IUPAC Name

1-(4-bromophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZQRFXINKSMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Br)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-69-3
Record name Benzenemethanamine, N-[(4-bromophenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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